(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Overview
Description
®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorine atom, an epoxide ring, and a chromene backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene typically involves the use of chiral catalysts and reagents to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable precursor, such as a fluoro-substituted chromene, using a chiral epoxidizing agent. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
In an industrial setting, the production of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired product. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
®-6-fluoro-3,4-dihydro-2H-chromene: Lacks the epoxide ring but shares the chromene backbone and fluorine substitution.
®-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene: Similar structure but without the fluorine atom.
Uniqueness
®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is unique due to the presence of both the fluorine atom and the epoxide ring, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
129050-26-6 |
---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1 |
InChI Key |
GVZDIJGBXSDSEP-NFJWQWPMSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3 |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 |
129050-26-6 197706-50-6 |
|
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
2S)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane; (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-Benzopyran; |
Origin of Product |
United States |
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